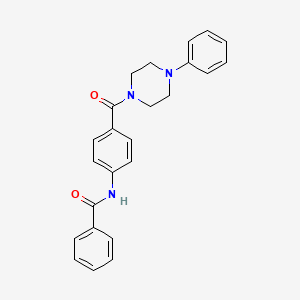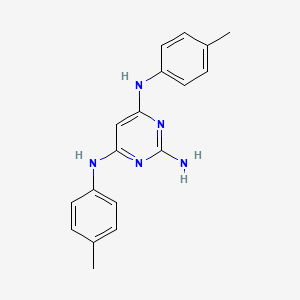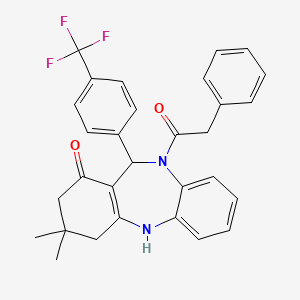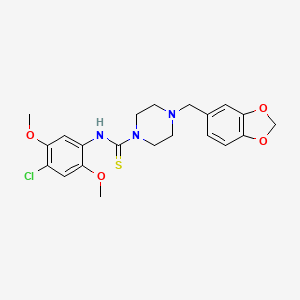
Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is a compound belonging to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The structure of this compound includes a phenyl piperazine moiety, which is known for its biological and pharmaceutical activity .
Vorbereitungsmethoden
The synthesis of Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- typically involves the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain electrophiles, which are then coupled with phenyl piperazine in a polar aprotic medium . The reaction conditions include the use of polar aprotic solvents and basic aqueous media to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential antibacterial and anticancer activities.
Wirkmechanismus
The mechanism of action of Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The phenyl piperazine moiety is known to enhance positive interactions with macromolecules, contributing to its biological activity . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to the modulation of various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzanilides and phenyl piperazine derivatives. These compounds share structural similarities but differ in their specific substitutions and functional groups. For example, substituted benzamide piperazine derivatives have shown strong agonistic activity, while substituted acetamide piperazine derivatives have better dopamine D4 receptor agonist activity . The uniqueness of Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- lies in its specific substitution pattern, which contributes to its distinct biological and chemical properties .
Eigenschaften
CAS-Nummer |
89767-60-2 |
|---|---|
Molekularformel |
C24H23N3O2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C24H23N3O2/c28-23(19-7-3-1-4-8-19)25-21-13-11-20(12-14-21)24(29)27-17-15-26(16-18-27)22-9-5-2-6-10-22/h1-14H,15-18H2,(H,25,28) |
InChI-Schlüssel |
OUOLQDWUEUUXCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B10868376.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868385.png)
![4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide](/img/structure/B10868393.png)

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10868404.png)
![N-(4-{[(2-methylquinazolin-4-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10868406.png)
![{3-[(Amino-kappan)(methylsulfanyl)methylene]-2,4-pentanedionato-kappao~2~}(diphenyl)boron](/img/structure/B10868409.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclohexylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868415.png)
![(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10868421.png)
![6-(1,3-benzodioxol-5-yl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10868425.png)
![N-(3,4-dichlorophenyl)-2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10868440.png)


